ETHYL 4-AMINO-2-({[(2-BROMO-4,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE
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Overview
Description
ETHYL 4-AMINO-2-({[(2-BROMO-4,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as amino, carbamoyl, and sulfanyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL 4-AMINO-2-({[(2-BROMO-4,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the amino group: The amino group is introduced via nucleophilic substitution reactions using suitable amines.
Attachment of the carbamoyl group: The carbamoyl group is introduced through reactions with isocyanates or carbamoyl chlorides.
Incorporation of the sulfanyl group: The sulfanyl group is added using thiol reagents under mild conditions.
Final esterification: The carboxylate group is esterified using ethanol and acid catalysts to form the ethyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
ETHYL 4-AMINO-2-({[(2-BROMO-4,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbamoyl group to an amine.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
ETHYL 4-AMINO-2-({[(2-BROMO-4,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-AMINO-2-({[(2-BROMO-4,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
ETHYL 4-AMINO-2-({[(2-BROMO-4,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE can be compared with other pyrimidine derivatives that possess similar functional groups. Some similar compounds include:
4-Amino-2-(methylthio)pyrimidine-5-carboxylate: This compound has a similar pyrimidine core but with a methylthio group instead of the carbamoyl group.
2-Bromo-4,5-dimethylphenylcarbamoyl pyrimidine: This compound lacks the sulfanyl group but retains the bromo and carbamoyl substituents.
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate: Similar to the target compound but with a methylthio group instead of the sulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-amino-2-[2-(2-bromo-4,5-dimethylanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O3S/c1-4-25-16(24)11-7-20-17(22-15(11)19)26-8-14(23)21-13-6-10(3)9(2)5-12(13)18/h5-7H,4,8H2,1-3H3,(H,21,23)(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEFZBCEIZBHNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=C(C=C(C(=C2)C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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